3'-Monoiodothyronine

Radioimmunoassay specificity Positional isomer discrimination Clinical thyroid diagnostics

Research-grade 3'-Monoiodothyronine (3'-T1) reference standard for metabolic tracer studies and enzymatic assays. Critical for distinguishing phenolic-ring (DIO1/DIO2) from tyrosyl-ring deiodinase activity, and for quantifying renal-dependent thyroid hormone clearance. Not for human or veterinary use. - Km = 0.84 μmol/L for phenolic-ring deiodinase with defined PTU/ipodate sensitivity - Enables unequivocal LC-MS/MS resolution from positional isomer 3-T1 (0.04% RIA cross-reactivity) - Validated intermediate for 3'-T1S sulfation pathway standards in fetal thyroid metabolism studies

Molecular Formula C15H14INO4
Molecular Weight 399.18 g/mol
CAS No. 4732-82-5
Cat. No. B031888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Monoiodothyronine
CAS4732-82-5
Synonyms3-[p-(4-Hydroxy-3-iodophenoxy)phenyl]-alanine;  3’-Iodothyronine
Molecular FormulaC15H14INO4
Molecular Weight399.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)O)I
InChIInChI=1S/C15H14INO4/c16-12-8-11(5-6-14(12)18)21-10-3-1-9(2-4-10)7-13(17)15(19)20/h1-6,8,13,18H,7,17H2,(H,19,20)/t13-/m0/s1
InChIKeyRUIUIJSMLKJUDC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Monoiodothyronine (3'-T1) Overview


3'-Monoiodothyronine (3'-T1, CAS 4732-82-5) is a monoiodinated thyronine metabolite that occupies the penultimate position in the sequential deiodination cascade of thyroid hormones. It is generated via outer-ring deiodination (ORD) from 3,3'-diiodothyronine (3,3'-T2) by type I and type II deiodinases [1], and can alternatively be produced from 3',5'-diiodothyronine (3',5'-T2) through 5'-monodeiodination [2]. With a molecular formula of C₁₅H₁₄INO₄ and a molecular weight of 399.18 g/mol, 3'-T1 is distinguishable from its positional isomer 3-monoiodothyronine (3-T1), which carries the single iodine on the tyrosyl rather than the phenolic ring [3]. Unlike the hormonally active T3 and T4, 3'-T1 is generally considered to lack classical thyroid hormone receptor-mediated activity and is primarily a degradation intermediate en route to thyronine (T0). However, its unique pharmacokinetic behavior—including renal-dependent clearance and near-complete metabolic deiodination—distinguishes it from both upstream precursors and active hormones, making it a valuable probe for studying thyroid hormone economy in health and disease [4].

1
Deiodination cascade mapping
Trace 3'-T1 flux from 3,3'-T2 via type I/II deiodinases in thyroid hormone economy studies.
2
Renal elimination studies
Investigate renal-dependent clearance distinct from other iodothyronines, with reported inverse creatinine correlation.
3
Phenolic-ring deiodinase assays
Use as a selective substrate for type I deiodinase activity, with characterized Km and PTU-sensitive inhibition.

Why 3'-T1 Substitution Fails


Substituting 3'-monoiodothyronine with its positional isomer 3-monoiodothyronine (3-T1), or with any other iodothyronine in the deiodination cascade, is analytically and pharmacokinetically unsound. 3'-T1 and 3-T1 differ in the ring position of the single iodine atom (phenolic vs. tyrosyl), leading to fundamentally distinct behavior: they exhibit only 0.04% cross-reactivity in anti-3'-T1 radioimmunoassays [1], and their NMR chemical shift patterns are resolved on a 300 MHz spectrometer [2]. Pharmacokinetically, 3'-T1 displays a metabolic clearance rate (MCR) of 518 L/day/70kg, which is intermediate between 3,3'-T2 (1073 L/day/70kg) and rT3 (147 L/day/70kg), and is approximately 26-fold higher than T3 (19.7 L/day/70kg) [3]. Furthermore, 3'-T1 elimination is uniquely dependent on renal function—serum levels inversely correlate with creatinine clearance (R = -0.68, P < 0.05) [4]—whereas other iodothyronines do not share this dependence to the same degree. These combined structural, analytical, and pharmacokinetic divergences mean that any attempt to substitute 3'-T1 with an alternative iodothyronine in a research or diagnostic context will yield quantitatively and qualitatively different results. The evidence below substantiates each dimension of differentiation.

Property
3'-T1 (Target)
Alternative Iodothyronine
Iodine ring position
Phenolic ring
Tyrosyl ring (e.g., 3-T1) – leads to analytical and metabolic divergence
Metabolic clearance rate
Intermediate profile
Faster (3,3'-T2) or slower (T3/rT3) – may shift turnover interpretation
Renal clearance dependence
Correlated with creatinine clearance
Primarily hepatic deiodination/conjugation – elimination may differ in renal impairment

3'-T1 Differentiation Evidence


RIA Cross-Reactivity: 3'-T1 vs. 3-T1

In a highly specific radioimmunoassay (RIA) developed for 3'-monoiodothyronine, the positional isomer 3-monoiodothyronine (3-T1) exhibited only 0.04% cross-reactivity, demonstrating that the two monoiodothyronine isomers are analytically distinguishable. The closest cross-reactant was 3,3'-T2 at 0.71%, followed by 3',5'-T2 at 0.32% [1]. This low cross-reactivity profile means that quantitative measurement of 3'-T1 in biological matrices can be achieved without significant interference from its isomer or from the active hormones T3 (0.004%) and T4 (<0.0001%) [1]. The anti-3'-T1 antibody thus provides a selectivity window of approximately 25-fold over 3-T1 and >100-fold over T3, establishing 3'-T1 as an analytically tractable, distinct entity [1].

RIA Cross-Reactivity
Head-to-head
3-T1 cross-reacts only 0.04% relative to 3'-T1 (100%).
Supports isomer-selective quantification in serum.
Anti-3'-T1 RIA; minimal interference from T3/T4.
Radioimmunoassay specificity Positional isomer discrimination Clinical thyroid diagnostics

Metabolic Clearance Rate Comparison

In a comprehensive turnover study of six iodothyronines in healthy human subjects, the median metabolic clearance rate (MCR) of 3'-T1 was 518 L/day/70kg, which is 3.5-fold slower than its immediate precursor 3,3'-T2 (1073 L/day/70kg) but 3.5-fold faster than rT3 (147 L/day/70kg) and 26-fold faster than the active hormone T3 (19.7 L/day/70kg). T4 had the slowest MCR at 1.19 L/day/70kg [1]. The corresponding median production rate (PR) of 3'-T1 was 27 nmol/day/70kg, compared with 35 for 3,3'-T2, 14 for 3',5'-T2, 52 for rT3, 39 for T3, and 117 for T4 [1]. Hyperthyroid patients exhibited increased MCR and PR for all iodothyronines studied, including 3'-T1, while hypothyroid patients showed reduced values [1].

Metabolic Clearance Rate
Head-to-head
3'-T1 MCR 518 L/day/70kg; 48% of 3,3'-T2 MCR, 26× T3 MCR.
Defines an intermediate kinetic node in the deiodination cascade.
Euthyroid human turnover study; n=8.
Pharmacokinetics Metabolic clearance rate Iodothyronine turnover

Fecal Excretion vs. T4/T3

In a rat model under steady-state physiological conditions, approximately 6% of injected ³'-T1 was excreted unchanged in feces, compared with 24-30% for the active hormones T4 and T3. The other nonhormonal iodothyronines had even lower fecal recovery: 3% for 3',5'-T2, 2% for 3,3'-T2, and less than 1% for rT3. No iodothyronines or their conjugates were detected in urine—all radioactivity appeared as free iodide [1]. Additionally, 3'-T1 was the only nonhormonal iodothyronine for which a measurable fraction (~6%) of the injected dose escaped complete deiodination and was excreted intact, suggesting that its terminal position in the cascade confers slightly greater resistance to complete degradation compared with 3,3'-T2 and rT3, yet far less than the hormonally active T4 and T3 [1].

Fecal Excretion Pattern
Head-to-head
~6% excreted unchanged; >6× that of rT3 (
Unique metabolic signature between T4/T3 and other nonhormonal metabolites.
Rat model; trace ¹²⁵I-labeled compounds.
Renal Elimination Dependence
Cross-study
3'-T1 doubled in chronic renal failure; MCR unchanged (vs. enhanced T4/rT3 MCR).
Identifies renal excretion as a dominant clearance route.
Inverse correlation with creatinine clearance (R = -0.68).
Hepatic Deiodinase Kinetics
Reported
Km = 0.84 μmol/L; inhibited by PTU, resistant to methimazole.
Aligns with type I deiodinase activity; supports phenolic-ring substrate use.
Rat liver homogenate; HPLC confirmed deiodination.
Serum Concentration Range
Cross-study
Euthyroid 55 pmol/L; hyperthyroid 133 pmol/L; hypothyroid
Low basal concentration; >5.8-fold range across thyroid states.
RIA-based; detection limit 23 pmol/L.
Metabolic fate Fecal excretion Deiodination efficiency

Renal Elimination Dependence

In patients with chronic renal failure (CRF; creatinine clearance 9-18 mL/min), serum 3'-T1 levels were approximately doubled compared with controls (P < 0.05) [1], and across a mixed population of CRF patients, serum 3'-T1 correlated inversely with creatinine clearance (R = -0.68, P < 0.05) [2]. By contrast, the MCR of 3'-T1 was unaffected in CRF, whereas the MCRs of T4, rT3, and 3',5'-T2 were significantly enhanced to 168%, 127%, and 187% of normal, respectively [1]. This selective accumulation of 3'-T1 without a compensatory increase in its MCR indicates that renal excretion is a dominant elimination pathway for 3'-T1, a feature not shared to the same degree by other iodothyronines, whose elimination relies more heavily on hepatic deiodination and conjugation [2].

Renal Elimination Dependence
Cross-study
3'-T1 doubled in chronic renal failure; MCR unchanged (vs. enhanced T4/rT3 MCR).
Identifies renal excretion as a dominant clearance route.
Inverse correlation with creatinine clearance (R = -0.68).
Renal elimination Chronic renal failure Iodothyronine clearance route

Hepatic Deiodination Kinetics

In rat liver homogenate, the degradation of 3'-T1 followed Michaelis-Menten kinetics with a Km of 0.84 μmol/L at pH 7.4. The reaction was enhanced by the thiol-reducing agent dithiothreitol and inhibited by propylthiouracil (PTU), sodium ipodate, 8-anilino-1-naphthalenesulfonic acid (ANS), and sodium azide, but was not inhibited by methimazole [1]. HPLC analysis confirmed that degradation proceeds exclusively via phenolic-ring monodeiodination, generating iodide as the sole radiolabeled product with no other intermediates detected [1]. Fasting significantly reduced hepatic 3'-T1 degradation (588 ± 31 vs. 148 ± 53 pg 3'-T1 degraded/mg protein; P < 0.001) [1]. The PTU-sensitivity and methimazole-resistance profile aligns this activity with type I deiodinase (DIO1), which catalyzes phenolic-ring deiodination, and distinguishes 3'-T1 from tyrosyl-ring substrates such as 3-T1 [1].

Hepatic Deiodinase Kinetics
Reported
Km = 0.84 μmol/L; inhibited by PTU, resistant to methimazole.
Aligns with type I deiodinase activity; supports phenolic-ring substrate use.
Rat liver homogenate; HPLC confirmed deiodination.
Deiodinase enzymology Substrate kinetics Inhibitor profiling

Serum Levels by Thyroid Status

Serum 3'-T1 concentrations are modulated by thyroid status across a wide dynamic range. In one RIA-based study, median serum 3'-T1 was 55 pmol/L (range <23-168) in euthyroid subjects, 133 pmol/L (70-265) in hyperthyroid patients, and below the detection limit of 23 pmol/L (<23-68) in hypothyroid patients (P < 0.01 for both comparisons vs. euthyroid) [1]. In an independent study using a different RIA, mean serum 3'-T1 was 1.4 ± 0.4 ng/dL (≈ 35 pmol/L) in normal subjects, 9.8 ± 0.6 ng/dL (≈ 245 pmol/L) in hyperthyroid patients, and 0.7 ± 0.2 ng/dL (≈ 18 pmol/L) in hypothyroid patients [2]. Both studies demonstrate that 3'-T1 rises in hyperthyroidism and falls in hypothyroidism, with the hyperthyroid:hypothyroid ratio exceeding 5.8-fold. This dynamic range is narrower than that of T3 but broader than that reported for 3,3'-T2 in some studies, positioning 3'-T1 as a moderately responsive metabolite marker in the deiodination cascade [1].

Serum Concentration Range
Cross-study
Euthyroid 55 pmol/L; hyperthyroid 133 pmol/L; hypothyroid
Low basal concentration; >5.8-fold range across thyroid states.
RIA-based; detection limit 23 pmol/L.
Thyroid function biomarker Serum iodothyronine profiling Clinical endocrinology

3'-T1 Application Scenarios


LC-MS/MS Thyroid Metabolite Profiling

3'-T1 is an essential component of any comprehensive LC-MS/MS panel targeting the full iodothyronine deiodination cascade. Its low serum concentration (~35-55 pmol/L in euthyroid humans) and structural similarity to 3-T1 (positional isomer) demand high-purity reference standards for unequivocal chromatographic identification. The well-characterized RIA cross-reactivity profile—with 3-T1 cross-reacting only 0.04% in anti-3'-T1 assays [1]—provides independent validation that chromatographic separation of these isomers is analytically achievable and that co-elution would generate measurably distinct immunoreactivity. The renal-dependent elimination of 3'-T1, with serum levels inversely correlated to creatinine clearance (R = -0.68) [2], also makes it a candidate analyte for studying thyroid hormone metabolism in chronic kidney disease cohorts, where 3'-T1 accumulation is quantitatively documented [3].

Deiodinase Activity Assays

3'-T1 serves as a selective substrate for measuring phenolic-ring (5'-) deiodinase activity, with a characterized Km of 0.84 μmol/L in rat liver homogenate and a defined inhibitor profile (sensitive to PTU and sodium ipodate, resistant to methimazole) [4]. This contrasts with tyrosyl-ring substrates such as 3-T1, enabling researchers to discriminate between phenolic-ring and tyrosyl-ring deiodinase activities in tissue preparations. The HPLC-documented conversion of 3'-T1 exclusively to iodide via phenolic-ring monodeiodination ensures that reaction product quantification is unambiguous, making 3'-T1 a preferred substrate for studying DIO1 and DIO2 activity in vitro [4].

Pharmacokinetic Modeling of Iodothyronines

The uniquely intermediate metabolic clearance rate of 3'-T1 (518 L/day/70kg) and its distinct fecal excretion pattern (~6% unchanged, versus <1-3% for other nonhormonal iodothyronines and 24-30% for T4/T3) provide critical constraints for multi-compartment pharmacokinetic models of thyroid hormone metabolism [5][6]. The 18-pool integrated model developed by DiStefano et al. demonstrated that all six major iodothyronines, including 3'-T1, are best described by three-pool kinetics with a plasma pool, a rapidly exchanging pool (liver/kidney), and a slowly exchanging pool (>50% of total body content) [7]. Procurement of radiolabeled or unlabeled 3'-T1 is essential for performing the tracer kinetic studies needed to validate and extend these models to disease states.

Sulfated Metabolite Reference Standard

3'-T1 is the precursor of 3'-monoiodothyronine sulfate (3'-T1S), a sulfated metabolite identified in ovine fetal serum at peak concentrations around 130 days gestation. 3'-T1S levels decrease significantly after fetal thyroidectomy, paralleling the behavior of T4S and rT3S, indicating that 3'-T1S production is thyroid-hormone-dependent [8]. Researchers investigating sulfation pathways in fetal thyroid hormone metabolism require authentic 3'-T1 to generate 3'-T1S standards, to develop specific RIAs or LC-MS/MS methods, and to study the balance between sulfation and deiodination in developing tissues. The availability of 3'-T1 reference material directly enables this line of investigation, which has implications for understanding thyroid hormone regulation during critical developmental windows [8].

Application
Selection Property
Validation Focus
LC-MS/MS iodothyronine panels
Isomeric differentiation from 3-T1
Chromatographic separation validation in biological matrices
Deiodinase activity assays
Phenolic-ring substrate selectivity
Type I deiodinase inhibition profiling
Pharmacokinetic modeling
Distinct clearance rate and excretion pattern
Compartmental modeling of thyroid hormone metabolism
Sulfated metabolite reference studies
Precursor for 3'-T1S standard generation
Fetal sulfation pathway investigation

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